molecular formula C8H9BrO2 B13668862 5-Bromo-2-(hydroxymethyl)-3-methylphenol

5-Bromo-2-(hydroxymethyl)-3-methylphenol

Cat. No.: B13668862
M. Wt: 217.06 g/mol
InChI Key: CEDMLTJKUDUECV-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)-3-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(hydroxymethyl)-3-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)-3-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hydroxymethyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Bromo-2-(carboxymethyl)-3-methylphenol.

    Reduction: 2-(Hydroxymethyl)-3-methylphenol.

    Substitution: 5-Methoxy-2-(hydroxymethyl)-3-methylphenol.

Scientific Research Applications

5-Bromo-2-(hydroxymethyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydroxymethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    5-Bromo-2-(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

    Bromodeoxyuridine: A brominated nucleoside analogue used in cell proliferation studies.

Uniqueness

5-Bromo-2-(hydroxymethyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-2-(hydroxymethyl)-3-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,10-11H,4H2,1H3

InChI Key

CEDMLTJKUDUECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)O)Br

Origin of Product

United States

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